4-Bromocyclohexane-1,2-diamine
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Overview
Description
4-Bromocyclohexane-1,2-diamine is an organic compound with the molecular formula C6H13BrN2 It is a derivative of cyclohexane, where two adjacent carbon atoms are substituted with amine groups and one of these carbons is further substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of cyclohexene to form 4-bromocyclohexene, which is then subjected to diaminations using reagents such as ammonia or primary amines under controlled conditions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of 4-Bromocyclohexane-1,2-diamine may involve more scalable processes such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromocyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding cyclohexane-1,2-diamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions include imines, nitriles, substituted cyclohexanes, and various cyclohexane derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromocyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength
Mechanism of Action
The mechanism by which 4-Bromocyclohexane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and amine groups allows for various interactions at the molecular level, including hydrogen bonding, van der Waals forces, and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diamine: Lacks the bromine atom, leading to different reactivity and applications.
4-Chlorocyclohexane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
1,2-Diaminocyclohexane: A common diamine used in various applications, but without the halogen substitution
Uniqueness
4-Bromocyclohexane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
Properties
CAS No. |
90015-89-7 |
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Molecular Formula |
C6H13BrN2 |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
4-bromocyclohexane-1,2-diamine |
InChI |
InChI=1S/C6H13BrN2/c7-4-1-2-5(8)6(9)3-4/h4-6H,1-3,8-9H2 |
InChI Key |
VRWNELWMABBYCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1Br)N)N |
Origin of Product |
United States |
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